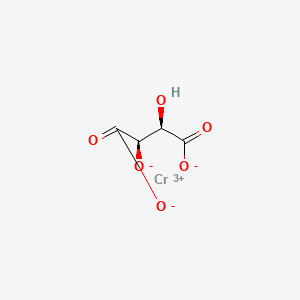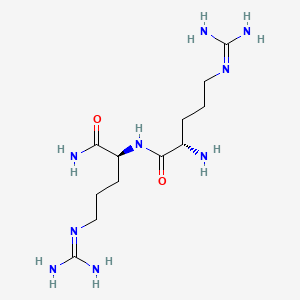
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol
描述
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol, also known as Tris or THAM, is a common laboratory reagent used in various scientific research applications. Tris is a zwitterionic buffer that is widely used in biochemistry and molecular biology experiments due to its unique properties.
科学研究应用
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol is a versatile buffer that is used in various scientific research applications. It is commonly used in protein biochemistry experiments, DNA and RNA electrophoresis, and enzyme assays. This compound is also used in cell culture media and as a stabilizer for enzymes and proteins. This compound is often used as a substitute for other buffers such as HEPES and MOPS due to its lower cost and wider availability.
作用机制
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol acts as a buffer by maintaining a stable pH range in solution. The amino and hydroxyl groups in this compound allow it to act as both a weak acid and a weak base, which allows it to resist changes in pH when an acid or base is added to the solution. This compound has a pKa of 8.1, which makes it an effective buffer in the pH range of 7.0-9.0.
Biochemical and Physiological Effects:
This compound has no known physiological effects and is considered to be non-toxic. However, this compound can interfere with some biochemical assays, particularly those that involve metal ions. This compound can also inhibit the activity of some enzymes, particularly those that are sensitive to pH changes.
实验室实验的优点和局限性
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol is a widely used buffer due to its low cost, wide availability, and effective buffering capacity. This compound is also stable over a wide range of temperatures and pH values, which makes it suitable for use in a variety of experimental conditions. However, this compound can interfere with some biochemical assays and can inhibit the activity of some enzymes, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol in scientific research. One potential application is in the development of new drug delivery systems. This compound has been shown to enhance the delivery of drugs to cells and tissues, which could be useful in the development of new therapies for various diseases. Another potential application is in the development of new biosensors. This compound has been used as a stabilizer for enzymes and proteins in biosensors, which could lead to the development of more sensitive and reliable biosensors. Finally, this compound could be used in the development of new materials for biomedical applications. This compound has been shown to improve the mechanical properties of some materials, which could be useful in the development of new medical devices and implants.
Conclusion:
In conclusion, this compound is a versatile buffer that is widely used in various scientific research applications. This compound has a unique set of properties that make it an effective buffer in a wide range of experimental conditions. This compound has no known physiological effects and is considered to be non-toxic. However, this compound can interfere with some biochemical assays and can inhibit the activity of some enzymes, which can limit its use in certain experiments. There are several future directions for the use of this compound in scientific research, including the development of new drug delivery systems, biosensors, and materials for biomedical applications.
属性
IUPAC Name |
2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4/c6-1-4(2-7,3-8)5-9/h5-9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVKWXFCBJFQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591625 | |
| Record name | 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65102-51-4 | |
| Record name | 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















